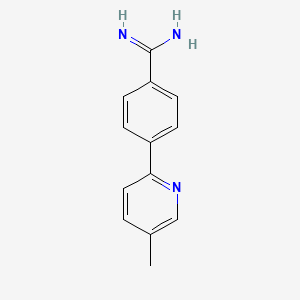
4-(5-Methylpyridin-2-yl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylpyridin-2-yl)benzimidamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound has a unique structure that combines a benzimidazole core with a pyridine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylpyridin-2-yl)benzimidamide can be achieved through various synthetic routes One common method involves the reaction of 5-methyl-2-pyridinecarboxylic acid with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) The reaction typically takes place under reflux conditions, resulting in the formation of the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylpyridin-2-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(5-Methylpyridin-2-yl)benzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(5-Methylpyridin-2-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-(5-Methylpyridin-2-yl)benzimidamide can be compared with other similar compounds, such as:
Benzimidazole: A parent compound with a wide range of biological activities.
2-Methylbenzimidazole: A derivative with similar structural features but different biological properties.
5-Methyl-2-pyridinecarboxamide: A compound with a pyridine ring and an amide group, similar to the structure of this compound.
The uniqueness of this compound lies in its combined benzimidazole and pyridine structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-(5-methylpyridin-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C13H13N3/c1-9-2-7-12(16-8-9)10-3-5-11(6-4-10)13(14)15/h2-8H,1H3,(H3,14,15) |
InChI Key |
BXIABFVPLDIAOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)
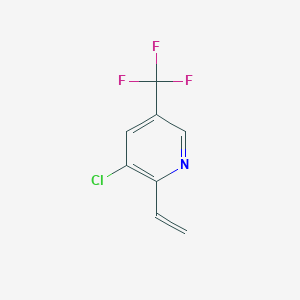
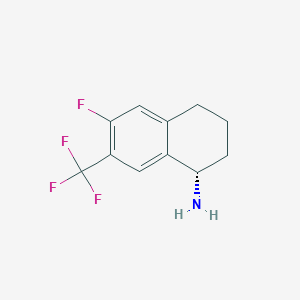
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)
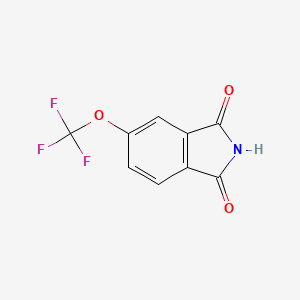
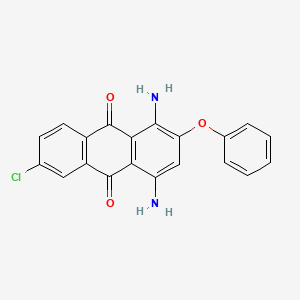
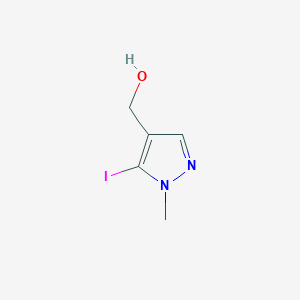
![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)
![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)
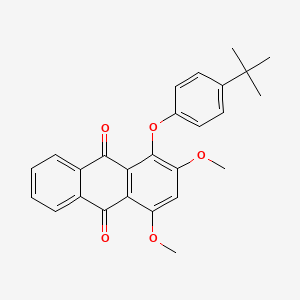

![8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13127974.png)
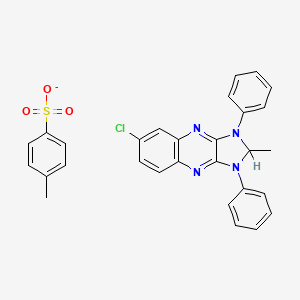
![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)
